molecular formula C9H17N3O B15253812 N-Hydroxy-octahydroindolizine-2-carboximidamide

N-Hydroxy-octahydroindolizine-2-carboximidamide

Cat. No.: B15253812
M. Wt: 183.25 g/mol
InChI Key: FWGLLTZMNGADSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-octahydroindolizine-2-carboximidamide involves several steps, typically starting with the preparation of the octahydroindolizine core. This core is then functionalized to introduce the hydroxy and carboximidamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-octahydroindolizine-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

N-Hydroxy-octahydroindolizine-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-octahydroindolizine-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups play a crucial role in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-octahydroindolizine-2-carboximidamide is unique due to its octahydroindolizine core, which provides a distinct structural framework compared to other similar compounds.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N'-hydroxy-1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboximidamide

InChI

InChI=1S/C9H17N3O/c10-9(11-13)7-5-8-3-1-2-4-12(8)6-7/h7-8,13H,1-6H2,(H2,10,11)

InChI Key

FWGLLTZMNGADSQ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN2CC(CC2C1)/C(=N/O)/N

Canonical SMILES

C1CCN2CC(CC2C1)C(=NO)N

Origin of Product

United States

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